molecular formula C20H19F3N2O4 B2517600 N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide CAS No. 439107-54-7

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Cat. No. B2517600
M. Wt: 408.377
InChI Key: CHWZAKRTENTIIM-UHFFFAOYSA-N
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Description

The compound N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a synthetic molecule that may be related to various pharmacological classes. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, which can give insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a method used to create a variety of arylamides with potential antiproliferative activity against cancer cell lines . This suggests that the synthesis of N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide could potentially be achieved through similar synthetic routes, possibly involving the formation of amide bonds and the introduction of specific functional groups to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide has been shown to be crucial for their biological activity. For instance, the meta-phenoxy substitution on the N-1-benzyl group was found to be important for the antiproliferative activity of certain arylamides . Additionally, the presence of a 1,3-benzodioxol-5-yl moiety, as seen in the alpha-ethyl phenethylamine derivative, is associated with psychoactive effects . These observations suggest that the molecular structure of the compound is likely to play a significant role in its pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide have not been explicitly detailed in the provided papers. However, the synthesis and functionalization of such molecules typically involve reactions that introduce or modify functional groups, such as amide formation, halogenation, and the introduction of heterocyclic substituents . These reactions are critical for tailoring the compounds for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds suggest that they may have significant biological activity. For example, the anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino]propanamides were discovered through in vivo testing, indicating that the physical and chemical properties of these compounds contribute to their efficacy in seizure models . Similarly, the psychoactive effects of the alpha-ethyl phenethylamine derivative suggest that the physical properties, such as lipophilicity and molecular size, may influence the ability of these compounds to cross the blood-brain barrier and elicit central nervous system effects .

Scientific Research Applications

Synthesis and Characterization

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, due to its complex structure, is involved in a variety of synthesis and characterization studies aimed at exploring its potential in scientific research applications. A noteworthy study in this area involves the synthesis and characterization of celecoxib derivatives, showcasing the potential of such compounds in the development of therapeutic agents with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).

Anticancer Activity

The exploration of N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide derivatives has extended into anticancer research, with several studies highlighting the synthesis and evaluation of such compounds for their potential antitumor effects. For instance, research on novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides revealed significant cytotoxic activity against various cancer cell lines, showcasing the promise of these derivatives in cancer therapy (Łukasz Tomorowicz et al., 2020).

Antimicrobial Activity

The antimicrobial potential of N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide derivatives is another area of interest. Research into novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, for example, has shown significant antibacterial and antifungal activities, suggesting the utility of these compounds in addressing microbial resistance (M. Helal et al., 2013).

Neuroprotective Applications

The development of novel Na+/Ca2+ exchange inhibitors that preferentially inhibit NCX3, such as YM-244769, points to the potential of N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide derivatives in neuroprotection. These compounds have shown efficacy in protecting against hypoxia/reoxygenation-induced neuronal cell damage, indicating their potential therapeutic value in treating neurological disorders (T. Iwamoto & S. Kita, 2006).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4/c1-2-12-3-5-13(6-4-12)15(25-19(27)20(21,22)23)10-18(26)24-14-7-8-16-17(9-14)29-11-28-16/h3-9,15H,2,10-11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWZAKRTENTIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide

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